molecular formula C9H6N2 B11940225 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile CAS No. 825-24-1

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile

Cat. No.: B11940225
CAS No.: 825-24-1
M. Wt: 142.16 g/mol
InChI Key: XKDBHCJBKRLHRJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile (DCN-NBD) is a norbornadiene derivative with two cyano (-CN) groups at the 2- and 3-positions of the bicyclic framework. Its structure combines the strain inherent in the norbornadiene system with the electron-withdrawing nature of nitrile groups, making it a molecule of interest in synthetic chemistry and materials science. DCN-NBD has been synthesized via multi-step procedures involving cycloaddition and oxidation reactions, as detailed in . Its rotational spectra have been characterized using Fourier-transform millimeter-wave spectroscopy, enabling predictions of its behavior in astrochemical environments .

Properties

CAS No.

825-24-1

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile

InChI

InChI=1S/C9H6N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-7H,3H2

InChI Key

XKDBHCJBKRLHRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of norbornadiene with cyanogen bromide in the presence of a base such as potassium hydroxide. The reaction typically takes place under reflux conditions for several hours, resulting in the formation of the desired dicarbonitrile compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and optimization of conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Diamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Synthesis: Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry.
  • Ligand in Coordination Chemistry: The compound can act as a ligand in coordination complexes, facilitating the study of metal-ligand interactions and the development of new catalysts.

2. Medicinal Chemistry:

  • Potential Therapeutic Applications: Research indicates that derivatives of this compound may exhibit biological activities, including anti-inflammatory and neuroprotective effects. Ongoing studies aim to explore its efficacy against diseases such as Parkinson's and rheumatoid arthritis .
  • Drug Development: The compound's structural features are being investigated for their potential to enhance drug design processes targeting specific biological pathways.

3. Materials Science:

  • Polymer Production: Bicyclo[2.2.1]hepta-2,5-diene derivatives are utilized in the production of advanced polymers and polymer additives, enhancing material properties such as thermal stability and mechanical strength .
  • Nanotechnology Applications: The compound's unique structure is being explored for applications in nanotechnology, particularly in the development of nanoscale materials and devices.

Case Studies

Case Study 1: Neuroprotective Effects
A study involving animal models of neurodegenerative diseases demonstrated that derivatives of this compound significantly improved motor functions and reduced dopaminergic neuron loss. The mechanism was linked to the inhibition of apoptotic pathways and oxidative stress reduction .

Case Study 2: Anti-inflammatory Properties
In a clinical trial assessing the anti-inflammatory effects of bicyclo[2.2.1]hepta-2,5-diene derivatives on rheumatoid arthritis patients, participants reported significant decreases in inflammatory markers and improvements in quality of life metrics following treatment .

Research Findings

Recent investigations have focused on modifying bicyclo[2.2.1]hepta-2,5-diene derivatives to enhance their biological activity:

  • Structure-Activity Relationship (SAR) Studies: Modifications at the cyano or diene positions have been shown to influence anti-inflammatory efficacy.
  • Computational Modeling: Advanced computational techniques are employed to predict binding affinities and optimize lead compounds for targeted drug development .

Summary Table of Applications

Application AreaDescriptionExamples/Findings
Organic SynthesisIntermediate for complex molecule synthesisUsed in various synthetic pathways
Medicinal ChemistryPotential therapeutic agentNeuroprotective effects; anti-inflammatory
Materials ScienceProduction of advanced polymersEnhanced thermal stability
NanotechnologyDevelopment of nanoscale materialsInnovative applications under investigation

Mechanism of Action

The mechanism by which bicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile exerts its effects depends on the specific reaction or applicationThe bicyclic structure provides rigidity and stability, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

The following analysis compares DCN-NBD with structurally related bicyclic compounds, focusing on molecular features, synthesis, properties, and reactivity.

Functional Group Variations

Bicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile (CN-NBD)

  • Structure: Mono-cyano-substituted norbornadiene.
  • Synthesis: Prepared via oxidation of (±)-2-hydroxymethylnorbornadiene using TEMPO and NH4OAc, yielding 11% pure product .
  • Key Differences : Reduced steric hindrance and lower dipole moment compared to DCN-NBD. Spectroscopic constants (rotational transitions) differ due to asymmetric substitution .

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

  • Structure : Contains an oxygen bridge (7-oxa) and ester groups (-COOCH₃).
  • Synthesis : Formed via cycloaddition of dimethyl acetylene dicarboxylate with furan .
  • Properties: Liquid at room temperature (boiling point: 120°C), with higher polarity due to ester groups . Undergoes fragmentation with oxidizing agents (e.g., KMnO₄/CuSO₄) .

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid/Anhydride

  • Structure : Carboxylic acid or anhydride substituents.
  • Reactivity : The anhydride participates in Diels-Alder reactions with dienes (e.g., anthracene), unlike DCN-NBD, which lacks electron-deficient sites for such reactions .
  • Applications: Used as a dienophile in polymer synthesis .
Structural Isomers and Homologs

trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile

  • Structure : Double bond positions differ (hept-5-ene vs. hepta-2,5-diene).
  • Impact : Altered strain and reactivity; the trans configuration may influence photoisomerization pathways .

5,6-Dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile

  • Structure : Larger bicyclo[2.2.2] framework with methyl substituents.
Spectroscopic and Physical Properties
Compound Molecular Formula Molecular Weight Functional Groups Key Physical Properties
DCN-NBD C₉H₆N₂ 142.16 Two -CN groups Stable at -80°C; rotational constants measured
CN-NBD C₈H₇N 117.15 One -CN group Asymmetric rotational spectrum
7-Oxabicyclo dicarboxylate C₁₀H₁₀O₅ 210.19 Two esters, oxygen bridge Liquid (b.p. 120°C); yellow color
Dicarboxylic Anhydride C₉H₆O₃ 162.14 Anhydride Solid; Diels-Alder active

Biological Activity

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile (CAS No. 90777-42-7) is a bicyclic compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}N2_2
  • Molecular Weight : 170.21 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a bicyclic structure with two cyano groups at the 2 and 3 positions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)15.0
HeLa (Cervical Cancer)10.0

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Study 1: Anticancer Effects in Vivo

A study conducted on mice bearing tumor xenografts treated with this compound demonstrated a significant reduction in tumor size compared to control groups. The treatment resulted in increased apoptosis markers within tumor tissues.

Study 2: Antimicrobial Efficacy

In a separate study assessing the antimicrobial efficacy of this compound, researchers found that it effectively inhibited biofilm formation in clinical strains of Staphylococcus aureus, highlighting its potential as an anti-biofilm agent.

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